[(3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridin-5-yl]-(1,3-thiazol-4-yl)methanone
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Overview
Description
[(3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridin-5-yl]-(1,3-thiazol-4-yl)methanone is a fascinating compound that combines the structures of pyrrolopyridine and thiazole rings. This unique structural hybrid has garnered significant attention in various scientific disciplines, including organic chemistry and pharmacology.
Preparation Methods
1. Synthetic Routes and Reaction Conditions : The synthesis of [(3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridin-5-yl]-(1,3-thiazol-4-yl)methanone involves a multi-step process starting with the preparation of the pyrrolopyridine core, followed by the introduction of the thiazole ring. Each step requires specific reaction conditions, such as temperature control, solvent selection, and catalyst use.
2. Industrial Production Methods
: On an industrial scale, the production of this compound might involve high-throughput synthesis techniques to ensure efficiency and yield. Techniques such as continuous flow chemistry and automated synthesis platforms are likely employed to scale up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
1. Types of Reactions : [(3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridin-5-yl]-(1,3-thiazol-4-yl)methanone can undergo various chemical reactions including oxidation, reduction, and substitution. Each type of reaction alters the chemical structure and properties of the compound in distinct ways.
2. Common Reagents and Conditions
: Typical reagents involved in these reactions may include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent play crucial roles in determining the reaction pathways and outcomes.
3. Major Products Formed
: Depending on the reactions and conditions, the major products formed can vary. For instance, oxidation might yield sulfoxides or sulfones, while reduction could lead to thioethers or alcohols. Substitution reactions could introduce various functional groups, further diversifying the compound's chemical landscape.
Scientific Research Applications
1. Chemistry : In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure makes it a crucial building block in the development of novel materials and catalysts.
2. Biology
: In the biological sciences, [(3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridin-5-yl]-(1,3-thiazol-4-yl)methanone is studied for its potential as a biochemical probe. Its interactions with biological macromolecules such as proteins and nucleic acids help researchers understand fundamental biological processes and pathways.
3. Medicine
: In the field of medicine, the compound has shown promise as a potential therapeutic agent. Its bioactivity against certain diseases and conditions has spurred research into its mechanism of action, efficacy, and safety profiles.
4. Industry
: Industrial applications include its use as an additive in advanced materials and as a precursor for specialty chemicals. Its versatility allows for diverse applications across various sectors, enhancing its industrial relevance.
Mechanism of Action
The mechanism of action of [(3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridin-5-yl]-(1,3-thiazol-4-yl)methanone involves interaction with molecular targets such as enzymes or receptors. By binding to these targets, it can modulate biological pathways and processes, leading to its observed effects. For instance, it might inhibit a specific enzyme, thereby altering metabolic pathways and resulting in therapeutic benefits.
Comparison with Similar Compounds
1. Similar Compounds : Compounds such as pyrrolopyridines and thiazoles share structural similarities with [(3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridin-5-yl]-(1,3-thiazol-4-yl)methanone. These compounds include pyrrolopyridine derivatives, thiazole-based molecules, and hybrid structures combining these motifs.
2. Highlighting Its Uniqueness
: this compound stands out due to its unique combination of structural features
Properties
IUPAC Name |
[(3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridin-5-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c15-11(10-6-16-7-13-10)14-2-1-8-3-12-4-9(8)5-14/h6-9,12H,1-5H2/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTHIHUTXOQWCC-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1CNC2)C(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]2[C@H]1CNC2)C(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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